molecular formula C10H11N3OS B14034620 Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime

Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime

Cat. No.: B14034620
M. Wt: 221.28 g/mol
InChI Key: VYZRXSLIHPWGNL-LFYBBSHMSA-N
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Description

Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime is a complex organic compound that features an imidazo[1,2-a]pyridine scaffold. This scaffold is known for its significant role in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are favored for their efficiency and ability to produce high yields . For instance, a common synthetic route involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

(E)-2-imidazo[1,2-a]pyridin-8-ylsulfanyl-N-methoxyethanimine

InChI

InChI=1S/C10H11N3OS/c1-14-12-5-8-15-9-3-2-6-13-7-4-11-10(9)13/h2-7H,8H2,1H3/b12-5+

InChI Key

VYZRXSLIHPWGNL-LFYBBSHMSA-N

Isomeric SMILES

CO/N=C/CSC1=CC=CN2C1=NC=C2

Canonical SMILES

CON=CCSC1=CC=CN2C1=NC=C2

Origin of Product

United States

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